molecular formula C19H14ClN3OS B2408271 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 372970-71-3

4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B2408271
CAS No.: 372970-71-3
M. Wt: 367.85
InChI Key: GVTBBTIQMDBGNJ-UHFFFAOYSA-N
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Description

“4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” is a chemical compound with the molecular formula C19H14ClN3OS . It has a molecular weight of 367.86 g/mol . This compound is part of the imidazo[1,2-a]pyridines class, which has been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to an imidazo[1,2-a]pyridine ring, which is further substituted with a thiophene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 367.86 g/mol . More specific properties such as melting point, boiling point, solubility, and others are not provided in the available literature.

Scientific Research Applications

Antitubercular Activity

One of the notable applications of imidazo[1,2-a]pyridine derivatives, which include compounds like 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, is in antitubercular activity. A study by Abhale et al. (2016) detailed the synthesis of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives and their testing against Mycobacterium smegmatis MC2 155 strain, demonstrating good antitubercular activity for certain derivatives (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).

Antiulcer Agents

Research conducted by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Though they did not demonstrate significant antisecretory activity, several compounds showed promising cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Peripheral Benzodiazepine Receptors

Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), indicating potential applications in neurological studies. The research involved radioiodination processes for in vivo study of PBR using SPECT (Katsifis, Mattner, Dikić, & Papazian, 2000).

Antimicrobial Activity

Budumuru, Golagani, and Kantamreddi (2018) reported on the antibacterial activity of novel imidazo[1,2-a]pyridine derivatives. Their study highlighted the structural activity relationship of these compounds against Gram-positive and Gram-negative bacteria, with certain derivatives showing high activity (Budumuru, Golagani, & Kantamreddi, 2018).

Neurological and CNS Activity

Barlin et al. (1992) synthesized imidazo[1,2-b]pyridazines and related compounds, examining their central nervous system activities. This study provides insights into the potential use of these compounds in neurological research (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

Synthesis of Related Compounds for Research

Several studies focus on the synthesis of compounds related to imidazo[1,2-a]pyridine for diverse research applications. These include methods for preparing specific derivatives, exploring their chemical properties, and potential application in various fields of research, such as pharmaceuticals and material science (Zhu, Dai, Huang, Zhou, Zhang, Yang, Wen, Li, & Liu, 2022).

Future Directions

The future directions for research on “4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide” and similar compounds could involve further exploration of their potential pharmaceutical applications, given the interest in imidazo[1,2-a]pyridines due to their bioactive properties .

Properties

IUPAC Name

4-chloro-N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-4-9-16-21-17(15-3-2-10-25-15)18(23(16)11-12)22-19(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTBBTIQMDBGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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